methyl 2-(3-amino-2-methylphenyl)acetate
Description
Methyl 2-(3-amino-2-methylphenyl)acetate is an aromatic ester featuring a substituted phenyl ring with an amino group at position 3 and a methyl group at position 2. The acetate moiety is esterified with a methyl group. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for derivatives targeting neurological or metabolic pathways .
Properties
CAS No. |
1261877-85-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-8(6-10(12)13-2)4-3-5-9(7)11/h3-5H,6,11H2,1-2H3 |
InChI Key |
SYUJMOULALCXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-2-methylphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 3-amino-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(3-amino-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(3-Amino-2-methylphenyl)acetate
- Structure : Ethyl ester analog with identical phenyl substitution.
- Key Data: Property Ethyl 2-(3-Amino-2-methylphenyl)acetate Methyl 2-(3-Amino-2-methylphenyl)acetate (Inferred) CAS No. 812668-49-8 Not explicitly provided Molecular Formula C₁₁H₁₅NO₂ Likely C₁₀H₁₃NO₂ Molecular Weight 193.24 g/mol ~179.2 g/mol (estimated) Storage Conditions Room temperature, inert atmosphere Similar (ester stability) Hazard Statements H315, H319 (skin/eye irritation) Likely similar
- Functional Impact : The ethyl ester may exhibit enhanced lipophilicity compared to the methyl analog, influencing bioavailability in drug formulations .
Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate
- Structure: Methyl ester with amino and dimethyl groups on the phenyl ring.
- Key Data: Property Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate this compound CAS No. 1251334-14-1 Not provided Molecular Formula C₁₁H₁₅NO₂ Likely C₁₀H₁₃NO₂ Molecular Weight 193.24 g/mol ~179.2 g/mol XLogP3 2.6 Similar (polarity driven by NH₂ group) Applications Intermediate in chiral synthesis Pharmaceutical precursor
Fluorinated Analogs
a) Methyl 2-Amino-2-(3-fluoro-2-methylphenyl)acetate Hydrochloride
- Structure : Fluorine substitution at phenyl position 3.
- Key Data: Property Fluorinated Analog this compound CAS No. 1956311-14-0 Not provided Molecular Formula C₁₀H₁₂ClFNO₂ Likely C₁₀H₁₃NO₂ Molecular Weight 233.67 g/mol (HCl salt) ~179.2 g/mol Stability ≥5 years at -20°C Similar ester stability
- Functional Impact : Fluorine enhances electronegativity, improving binding affinity to biological targets (e.g., enzymes) .
b) Methyl 2-{[(3-Fluorophenyl)methyl]amino}acetate
- Structure : Benzylamine-linked fluorophenyl group.
- Key Data: Property Fluorinated Analog this compound CAS No. 1019554-28-9 Not provided Molecular Formula C₁₀H₁₂FNO₂ Likely C₁₀H₁₃NO₂ Hydrogen Bond Donors 1 1 (NH₂ group) Applications Building block for kinase inhibitors Unspecified pharmaceutical use
Methyl 2-Phenylacetoacetate
- Structure : α-Acetylphenylacetic acid methyl ester.
- Key Data: Property Methyl 2-Phenylacetoacetate this compound CAS No. 16648-44-5 Not provided Molecular Formula C₁₁H₁₂O₃ Likely C₁₀H₁₃NO₂ Applications Amphetamine precursor Likely non-narcotic applications Purity ≥98% Not specified
- Functional Impact : The ketone group in phenylacetoacetate increases electrophilicity, making it reactive in nucleophilic substitutions .
Biological Activity
Methyl 2-(3-amino-2-methylphenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C11H15N1O2 and a molecular weight of approximately 195.25 g/mol. The compound features an amino group, which contributes to its reactivity and biological activity, and an ester group that can undergo hydrolysis, releasing active phenylacetic acid derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N1O2 |
| Molecular Weight | 195.25 g/mol |
| Functional Groups | Amino, Ester |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its biological effects are primarily attributed to its interaction with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- Receptor Interaction : The amino group can form hydrogen bonds with biological molecules, influencing receptor activity and modulating biochemical pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in cultured macrophages.
- Antimicrobial Efficacy : A study reported that this compound showed inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential therapeutic application in treating inflammatory diseases.
- Antimicrobial Testing : A series of tests against various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for antibiotic development .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Reduced cytokine production |
| Antimicrobial | Effective against Gram-positive bacteria |
| Mechanism | Enzyme inhibition and receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
